

An In-depth Technical Guide to the Initial Synthesis and Characterization of Leiopyrrole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and characterization of **Leiopyrrole**, a substituted pyrrole derivative identified by the IUPAC name N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine and CAS Number 5633-16-9.[1][2][3] This document outlines a probable synthetic pathway, detailed experimental protocols based on established chemical reactions, and a summary of its known and predicted physicochemical and spectroscopic properties. The synthesis is believed to proceed via a two-step sequence involving a Paal-Knorr pyrrole synthesis followed by a Williamson ether synthesis.[1][2][4][5] Characterization data, including physical constants and predicted spectroscopic data, are presented in structured tables for clarity. Diagrams illustrating the synthetic pathway and experimental workflows are provided to facilitate understanding. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Leiopyrrole, also known by synonyms such as Leiopirrol, Leiopyrrolum, and the developmental code DV 714, is a tertiary amine and a substituted pyrrole.[1][2][3] Its initial synthesis was reported in 1959 by Buu-Hoi et al. in the Journal of Medicinal and Pharmaceutical Chemistry.[1] The molecular structure of **Leiopyrrole** combines a pharmacologically significant pyrrole core with a diethylaminoethoxy side chain, suggesting



potential applications in medicinal chemistry. This guide aims to consolidate the available information on its synthesis and characterization to serve as a foundational resource for further research and development.

Synthesis of Leiopyrrole

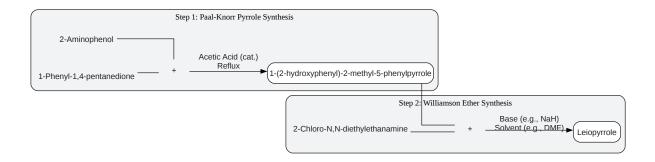
The synthesis of **Leiopyrrole** can be logically divided into two primary stages:

- Formation of the Pyrrole Ring: The core pyrrole structure is likely formed through a Paal-Knorr synthesis, a well-established method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][3][6] In this case, 1-phenyl-1,4-pentanedione reacts with 2-aminophenol to yield the intermediate, 1-(2-hydroxyphenyl)-2-methyl-5-phenylpyrrole.
- Etherification of the Phenolic Intermediate: The resulting phenolic pyrrole derivative then undergoes a Williamson ether synthesis.[2][4][5][7] The hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, reacting with an alkyl halide, 2-chloro-N,N-diethylethanamine, to form the final **Leiopyrrole** product.

Synthetic Pathway

The overall synthetic scheme is depicted below.





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Caption: Synthetic pathway for **Leiopyrrole**.

Experimental Protocols

While the original 1959 publication by Buu-Hoi et al. could not be accessed for its specific experimental details, the following protocols are representative of the Paal-Knorr and Williamson ether syntheses and are adapted for the preparation of **Leiopyrrole**.

Step 1: Synthesis of 1-(2-hydroxyphenyl)-2-methyl-5-phenylpyrrole

This procedure is based on a typical Paal-Knorr pyrrole synthesis.[1][3][6]

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a
 magnetic stirrer, dissolve 1-phenyl-1,4-pentanedione (1 equivalent) and 2-aminophenol (1
 equivalent) in glacial acetic acid.
- Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).



- Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the
 mixture into a beaker of ice water to precipitate the product.
- Purification: Collect the crude product by vacuum filtration and wash with cold water.
 Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(2-hydroxyphenyl)-2-methyl-5-phenylpyrrole.

Step 2: Synthesis of Leiopyrrole (Williamson Ether Synthesis)

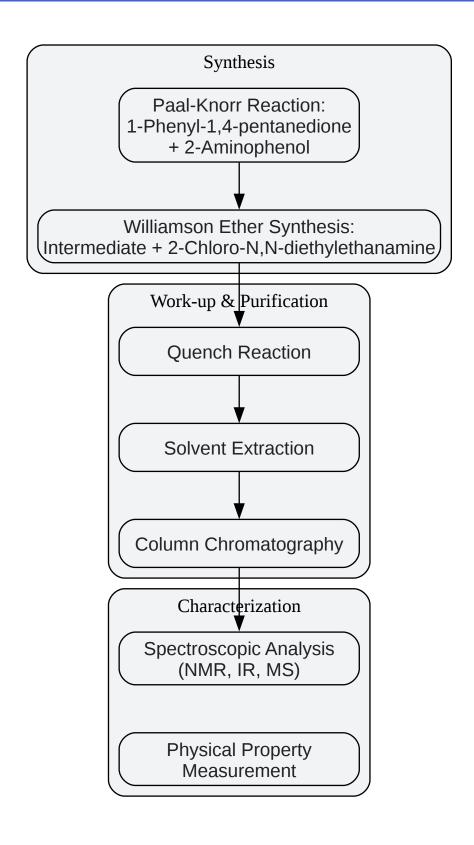
This protocol is a standard procedure for Williamson ether synthesis.[2][4][5][7]

- Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous dimethylformamide (DMF). To this suspension, add a solution of 1-(2-hydroxyphenyl)-2-methyl-5-phenylpyrrole (1 equivalent) in anhydrous DMF dropwise at 0 °C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide. Then, add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 equivalents) to the reaction mixture.
- Heating: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
- Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the
 aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure **Leiopyrrole**.

Experimental Workflow

The general workflow for the synthesis and purification of **Leiopyrrole** is outlined below.





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Caption: General experimental workflow for **Leiopyrrole**.



Characterization Data

The following tables summarize the known and predicted characterization data for **Leiopyrrole**.

Physicochemical Properties

Property	Value	Reference
CAS Number	5633-16-9	[1][2]
Molecular Formula	C23H28N2O	[1][2][3]
Molecular Weight	348.49 g/mol	[2]
Boiling Point	232 °C @ 13 mmHg	[2]
Density (estimate)	1.074 g/cm ³	[2]
Refractive Index (n_D ²⁰)	1.6025	[2]
pKa (predicted)	9.49 ± 0.25	[2]

Predicted Spectroscopic Data

Due to the scarcity of publicly available modern spectroscopic data for **Leiopyrrole**, the following tables provide predicted chemical shifts and key absorption bands based on its structure.

Table 4.2.1: Predicted ¹H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 7.2 - 7.5	Multiplet	Aromatic protons (phenyl and phenoxy rings)
~ 6.0 - 6.5	Multiplet	Pyrrole ring protons
~ 4.1	Triplet	O-CH ₂ -CH ₂ -N
~ 2.8	Triplet	O-CH ₂ -CH ₂ -N
~ 2.6	Quartet	N-(CH2-CH3)2
~ 2.0	Singlet	Pyrrole-CH₃
~ 1.1	Triplet	N-(CH2-CH3)2

Table 4.2.2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~ 155	C-O (phenoxy)
~ 140	Quaternary carbons (aromatic)
~ 120 - 130	Aromatic CH carbons
~ 105 - 115	Pyrrole CH carbons
~ 67	O-CH ₂ -CH ₂ -N
~ 52	O-CH ₂ -CH ₂ -N
~ 48	N-(CH2-CH3)2
~ 13	Pyrrole-CH₃
~ 12	N-(CH2-CH3)2

Table 4.2.3: Predicted Key FT-IR Absorption Bands



Wavenumber (cm ⁻¹)	Description of Vibration
~ 3100 - 3000	Aromatic C-H stretch
~ 2970 - 2850	Aliphatic C-H stretch
~ 1600, 1500, 1450	Aromatic C=C stretch
~ 1240	Aryl-O-C stretch (ether)
~ 1120	C-N stretch

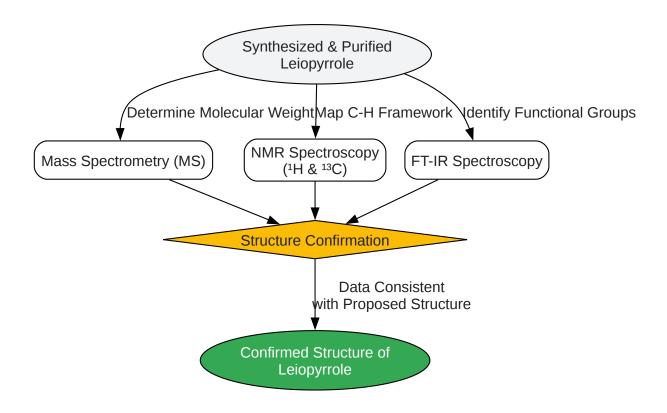
Table 4.2.4: Predicted Major Mass Spectrometry Fragments (EI)

Mass-to-Charge Ratio (m/z)	Possible Fragment Identity
348	[M] ⁺ (Molecular ion)
262	[M - C ₄ H ₁₀ N] ⁺
86	[CH2=N(CH2CH3)2]+
77	[C ₆ H₅] ⁺

Logical Relationships in Characterization

The characterization of a synthesized compound follows a logical progression to confirm its identity and purity.





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Caption: Logical workflow for structural confirmation.

Conclusion

This technical guide has synthesized the available information regarding the initial synthesis and characterization of **Leiopyrrole**. While the original experimental details remain elusive, a robust and plausible synthetic route via the Paal-Knorr and Williamson ether syntheses has been presented, along with representative experimental protocols. The tabulated physicochemical and predicted spectroscopic data provide a valuable baseline for researchers. The provided diagrams of the synthetic pathway and experimental workflows offer a clear visual aid for understanding the processes involved. This document serves as a foundational reference for any future investigation into the chemistry and potential biological activity of **Leiopyrrole**.



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